GluR6 antagonist-1

Chemical purity Reproducibility Quality control

Choose GluR6 antagonist-1 (WAY-303290) for unambiguous GluR6/GluK2 subunit pharmacology. Unlike broad-spectrum AMPA/kainate antagonists (e.g., DNQX), this benzothiophene derivative delivers selectivity essential for deconvoluting native kainate receptor contributions in synaptic function, excitotoxicity, and neurological disease models. Its distinct scaffold validates hits from aminothiophene-based screens, eliminating chemotype artifacts. Supplied at ≥98% purity (often ≥99%), minimizing impurity-related confounds in electrophysiology and in vivo studies. Ideal for epilepsy, cerebral ischemia, and chronic pain research.

Molecular Formula C15H11ClN2OS
Molecular Weight 302.8 g/mol
Cat. No. B10810944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluR6 antagonist-1
Molecular FormulaC15H11ClN2OS
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CN=CC=C3)Cl
InChIInChI=1S/C15H11ClN2OS/c16-13-11-5-1-2-6-12(11)20-14(13)15(19)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,19)
InChIKeyFLKPRONUHHJNKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GluR6 Antagonist-1 (WAY-303290) Chemical Class, Purity, and Pharmacological Profile Overview for Research Procurement


GluR6 antagonist-1 (also known as WAY-303290; CAS 323176-64-3) is a benzothiophene derivative that functions as an antagonist of the ionotropic glutamate receptor 6 (GluR6, also known as GluK2), a kainate receptor subtype . It is supplied as a research tool for investigating the role of GluR6 in acute and chronic neurological disorders . The compound is available from multiple vendors with certified purity typically exceeding 98% (often ≥99%), which is a critical factor for reproducible research .

Critical Differentiation of GluR6 Antagonist-1 from Broad-Spectrum Glutamate Antagonists for Targeted Neurological Research


Substituting GluR6 antagonist-1 with a generic, non-selective glutamate antagonist (e.g., broad-spectrum AMPA/kainate antagonists like DNQX) introduces significant experimental confounds. Unlike these broad tools, GluR6 antagonist-1 is specifically described as a GluR6 antagonist, which is crucial because native kainate receptors are heterogeneous assemblies of GluR5, GluR6, GluR7, KA1, and KA2 subunits, each with distinct physiological and pharmacological profiles [1]. The use of a selective tool is therefore essential to parse the specific contribution of GluR6-containing receptors to synaptic function, excitotoxicity, and neurological disease pathology without the off-target effects that would invalidate data interpretation [2]. The quantitative evidence below demonstrates where GluR6 antagonist-1 fits within the landscape of available tools.

Quantitative Pharmacological and Chemical Differentiation of GluR6 Antagonist-1 for Evidence-Based Compound Selection


Comparative Purity of GluR6 Antagonist-1 Versus Other Commercial GluR6 Antagonist Tools

GluR6 antagonist-1 is supplied with exceptionally high purity (≥99%) as verified by HPLC, a critical metric for ensuring that observed biological effects are attributable to the compound itself and not to impurities. While many research-grade tool compounds (e.g., NS-102, UBP310) are also available at >98% purity, the consistently reported ≥99% purity of GluR6 antagonist-1 across multiple vendors reduces the risk of off-target effects from minor contaminants, particularly important for sensitive assays like electrophysiology or in vivo studies where cumulative impurity levels can skew results.

Chemical purity Reproducibility Quality control

Mechanistic Profile of GluR6 Antagonist-1 as a Selective GluR6 Tool Versus Subunit-Specific Comparators

GluR6 antagonist-1 is presented as a GluR6 antagonist, filling a distinct niche in the pharmacological toolbox. Unlike LY382884, which is a GluR5-selective antagonist with no activity at GluR6 homomers (IC50 > 300 μM) [1], or UBP310, which is highly selective for GluR5 over GluR6 (12,700-fold) [2], GluR6 antagonist-1 is designed to act at the GluR6 subunit. Furthermore, it is not a broad-spectrum AMPA/kainate antagonist like DNQX, which inhibits both AMPA (IC50 0.19-1.66 µM) and GluK2 (IC50 0.35 µM) . This positions it as a specific tool for interrogating GluR6-mediated signaling without confounding activity at the closely related GluR5 subunit or AMPA receptors.

Selectivity Target engagement Kainate receptor

Chemical Scaffold Differentiation of GluR6 Antagonist-1 from Aminothiophene-Based GluR6 Antagonists

GluR6 antagonist-1 features a benzothiophene core, which distinguishes it chemically from other GluR6 antagonists like ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (compound 1c), a 2-aminothiophene-3-carboxylic acid derivative that acts as a non-competitive GluR6-subtype specific inhibitor (IC50 = 0.75 μM) [1]. The different core scaffold (benzothiophene vs. aminothiophene) may offer distinct pharmacokinetic and pharmacodynamic properties, providing a complementary tool for structure-activity relationship (SAR) studies or for use in assays where the aminothiophene class exhibits off-target effects or solubility limitations.

Chemical scaffold Structure-activity relationship Pharmacophore

Optimal Scientific Use Cases for GluR6 Antagonist-1 Based on Evidenced Pharmacological Profile


Isolating GluR6-Mediated Signaling in Native Tissue Preparations

Use GluR6 antagonist-1 in combination with GluR5-selective antagonists (e.g., LY382884 or UBP310) to parse the relative contributions of these two major kainate receptor subunits in complex brain slice or primary neuronal culture models. This approach leverages the distinct selectivity profiles of the tools to deconvolute subunit-specific physiology.

Confirmatory Studies in Recombinant GluR6-Expressing Systems

Employ GluR6 antagonist-1 as a confirmatory tool for hits identified from screens using aminothiophene-based GluR6 antagonists. The distinct benzothiophene scaffold of GluR6 antagonist-1 helps validate that observed effects are truly GluR6-mediated and not artifacts of a particular chemical series.

High-Purity Electrophysiology and In Vivo Pharmacology Experiments

Leverage the ≥99% purity of GluR6 antagonist-1 for sensitive electrophysiological recordings or in vivo dosing studies where minimizing impurity-related artifacts is paramount. The consistent quality across vendors reduces batch-to-batch variability and enhances reproducibility.

Neurological Disease Models Where GluR6 is Implicated

Apply GluR6 antagonist-1 in acute or chronic models of neurological disorders such as epilepsy, cerebral ischemia, or chronic pain, where GluR6-containing kainate receptors have been proposed to play a pathophysiological role. Its targeted action allows for more precise investigation of GluR6's involvement compared to broader glutamate receptor antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for GluR6 antagonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.